Ald-CH2-PEG2-NHBoc
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Overview
Description
Ald-CH2-PEG2-NHBoc, also known as Aldehyde-CH2-Polyethylene Glycol2-N-tert-Butoxycarbonyl, is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . This compound is a polyethylene glycol derivative that contains an aldehyde group and a Boc-protected amine group. It is widely used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG2-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent and a Boc-protected amine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes purification steps such as column chromatography or recrystallization to obtain the compound with high purity (≥95%) .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG2-NHBoc undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Acyl chlorides in the presence of a base like triethylamine in dichloromethane.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
Ald-CH2-PEG2-NHBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of Ald-CH2-PEG2-NHBoc involves its ability to form covalent bonds with various functional groups. The aldehyde group can react with primary amines to form imines or with hydrazines to form hydrazones. The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in further chemical reactions. These properties make this compound a versatile reagent in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG-NH2: A linear heterobifunctional polyethylene glycol reagent containing an amine group and a Boc-protected amine.
Ald-CH2-PEG-NHBoc: Similar to Ald-CH2-PEG2-NHBoc but with a different polyethylene glycol chain length.
Uniqueness
This compound is unique due to its specific combination of an aldehyde group and a Boc-protected amine group, which allows for selective and versatile chemical modifications. Its polyethylene glycol chain provides solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h5H,4,6-9H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCFRDOVUYWAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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